molecular formula C9H15Br B2765019 8-(Bromomethyl)bicyclo[5.1.0]octane CAS No. 2402830-13-9

8-(Bromomethyl)bicyclo[5.1.0]octane

Cat. No.: B2765019
CAS No.: 2402830-13-9
M. Wt: 203.123
InChI Key: ZWAJDWVGKPITHS-UHFFFAOYSA-N
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Description

8-(Bromomethyl)bicyclo[5.1.0]octane ( 2402830-13-9) is a specialized organic compound with the molecular formula C9H15Br and a molecular weight of 203.12 g/mol . This molecule features a bromomethyl group attached to a bicyclo[5.1.0]octane scaffold, a structure that incorporates a highly strained cyclopropane ring fused to a cycloheptane ring. This strain can impart unique reactivity, making strained bicyclic compounds valuable building blocks in organic synthesis for complexity generation . As an alkyl bromide, the bromomethyl group serves as a versatile handle for further chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, allowing researchers to elaborate the core structure into more complex target molecules. While specific biological data for this exact compound is not available, structural analogs based on the bicyclo[5.1.0]octane framework are of significant interest in medicinal chemistry and chemical biology for the development of novel molecular scaffolds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and the compound requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

8-(bromomethyl)bicyclo[5.1.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAJDWVGKPITHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C2CBr)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)bicyclo[5.1.0]octane typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[5.1.0]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)bicyclo[5.1.0]octane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.

    Reduction: Bicyclo[5.1.0]octane.

    Oxidation: Hydroxymethyl or carbonyl derivatives.

Scientific Research Applications

8-(Bromomethyl)bicyclo[5.1.0]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)bicyclo[5.1.0]octane depends on the specific application and the target molecule. In general, the bromomethyl group can act as a reactive site for further chemical modifications, enabling the compound to interact with various molecular targets. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity towards specific biological targets or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Homologs

a. Bicyclo[2.2.2]octane Derivatives
Bicyclo[2.2.2]octane derivatives, such as 1-bromo-4-methoxycarbonylbicyclo[2.2.2]octane, exhibit distinct thermodynamic stability due to their three fused six-membered rings. Unlike bicyclo[5.1.0]octane, which has significant ring strain from the cyclopropane bridge, bicyclo[2.2.2]octane is less strained, leading to higher melting points (e.g., 1990 K vs. 199 K for bicyclo[5.1.0]octane) and phase transition enthalpies (∆transHm = 164 kJ mol⁻¹ for bicyclo[2.2.2]octane) .

b. Bicyclo[3.2.1]octane Derivatives
8-Bromo-1,5-dimethylbicyclo[3.2.1]octane (C₁₀H₁₇Br, MW = 217.15) shares a bromine substituent but differs in bridge structure. The dimethyl groups at positions 1 and 5 introduce steric hindrance, reducing reactivity in nucleophilic substitutions compared to 8-(bromomethyl)bicyclo[5.1.0]octane .

c. Bicyclo[4.1.0]heptane Derivatives Compounds like 7-acetylbicyclo[4.1.0]heptane lack the cyclooctane ring but share a cyclopropane bridge.

Substituent Effects on Reactivity

Compound Substituent(s) Key Reactivity Feature Reference
This compound -CH₂Br at C8 High solvolysis activity; forms carbocations in TFE/TFA
8-Acetylbicyclo[5.1.0]octane -COCH₃ at C8 Electron-withdrawing; stabilizes intermediates
8-Bromo-1,5-dimethylbicyclo[3.2.1]octane -Br at C8, -CH₃ at C1/C5 Steric hindrance limits nucleophilic attack

Thermodynamic Properties

Phase transition data highlight differences in stability and strain:

Compound ∆transHm (kJ mol⁻¹) Tm (K) Method Reference
Bicyclo[5.1.0]octane 164 199 DOM/EVA
Bicyclo[2.2.2]octane 164 1990 DOM/EVA
Bicyclo[3.3.0]octane 158 215 TRS

The lower melting point of bicyclo[5.1.0]octane reflects its higher ring strain compared to bicyclo[2.2.2]octane .

Reactivity in Solvolysis

This compound undergoes solvolysis in trifluoroethanol (TFE) or trifluoroacetic acid (TFA) to yield products analogous to those from cyclooctyl bromide, suggesting a common carbocation intermediate. This contrasts with bicyclo[3.2.1]octane derivatives, where steric effects alter reaction pathways .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the bicyclic framework and bromomethyl substitution. Key signals include:
    • Bromomethyl Proton : δ ~3.4–3.6 ppm (multiplet, -CH2_2Br) .
    • Cyclopropane Protons : δ ~0.5–1.2 ppm (complex splitting due to ring strain) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C9_9H13_{13}Br) and isotopic patterns for bromine .
  • Chromatography : GC-MS with non-polar columns (e.g., DB-5) resolves impurities, while TLC monitors reaction progress .

What mechanistic insights explain the solvolysis behavior of this compound in trifluoroethanol (TFE) and trifluoroacetic acid (TFA)?

Advanced Research Focus
Solvolysis in TFE/TFA proceeds via two pathways:

  • Carbocation Formation : Protonation of the bicyclic framework generates a strained carbocation intermediate, which undergoes ring-opening to form cyclooctene derivatives .
  • Transannular Interactions : Strain in the bicyclo[5.1.0] system promotes hydride shifts or Wagner-Meerwein rearrangements, leading to products like six- or seven-membered rings .
    Control experiments show product distributions mirroring cyclooctyl halide solvolysis, suggesting shared intermediates or equilibration under acidic conditions .

How does the bicyclo[5.1.0]octane scaffold influence the stability and reactivity of the bromomethyl group in substitution reactions?

Q. Advanced Research Focus

  • Ring Strain : The bicyclic system imposes ~27 kcal/mol strain (estimated via molecular mechanics), enhancing electrophilicity of the bromomethyl group and accelerating SN_N2 reactions .
  • Steric Effects : The bridgehead position restricts nucleophile access, favoring bulky nucleophiles in polar solvents (e.g., DMSO) .
  • Competing Pathways : In basic conditions, elimination (E2) may dominate due to adjacent cyclopropane C-H bonds, requiring careful pH control .

Can computational methods predict the regioselectivity of functionalization reactions involving this compound?

Q. Advanced Research Focus

  • DFT Calculations : Predict reaction pathways by analyzing transition-state energies. For example, bromine substitution at the bridgehead is disfavored due to increased strain (ΔG^\ddagger > 25 kcal/mol) .
  • Molecular Dynamics : Simulate solvolysis in explicit solvents (e.g., TFE) to model carbocation stability and rearrangement kinetics .

What role does this compound play in designing bioisosteres for drug discovery?

Q. Advanced Research Focus

  • Phenyl Ring Replacement : The rigid bicyclic scaffold mimics aromatic systems while improving metabolic stability. For example, replacing para-substituted aryl groups in dopamine receptor ligands reduces off-target binding .
  • Synthetic Versatility : The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores, as seen in GABAA_A receptor modulators .

How do steric and electronic factors affect the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • Buchwald-Hartwig Amination : Requires Pd catalysts with bulky ligands (XPhos) to prevent β-hydride elimination. Yields drop below 60% without optimized conditions .
  • Suzuki Coupling : Electron-withdrawing substituents on the boronic acid enhance oxidative addition rates (kobs_{obs} increases 2-fold with -NO2_2 groups) .

Are there natural sources or biosynthetic pathways for bicyclo[5.1.0]octane derivatives, and how do they compare to synthetic analogs?

Q. Advanced Research Focus

  • Natural Occurrence : 8-(1-Methylethylidene)bicyclo[5.1.0]octane is isolated from Glycosmis parviflora leaves via steam distillation, but synthetic routes achieve higher purity (>98% vs. 85% natural) .
  • Biosynthetic Mimicry : Enzymatic cyclopropanation (e.g., using carbene transferases) remains challenging due to poor stereocontrol compared to photochemical methods .

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